molecular formula C12H16N2O3 B14893239 5-(6-Methylpicolinamido)pentanoic acid

5-(6-Methylpicolinamido)pentanoic acid

Cat. No.: B14893239
M. Wt: 236.27 g/mol
InChI Key: RIMYNVICVAQFNS-UHFFFAOYSA-N
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Description

5-(6-Methylpicolinamido)pentanoic acid is an organic compound with the molecular formula C12H16N2O3. This compound is characterized by the presence of a picolinamide group attached to a pentanoic acid chain. It is a derivative of picolinic acid, which is known for its role in various biological processes.

Preparation Methods

The synthesis of 5-(6-Methylpicolinamido)pentanoic acid typically involves the reaction of 6-methylpicolinic acid with a suitable pentanoic acid derivative. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the picolinic acid and the pentanoic acid derivative . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(6-Methylpicolinamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the picolinamide group, where nucleophiles such as amines or thiols can replace the existing substituents.

    Hydrolysis: Acidic or basic hydrolysis can break the amide bond, resulting in the formation of 6-methylpicolinic acid and pentanoic acid.

Scientific Research Applications

5-(6-Methylpicolinamido)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity and as a ligand for metal ions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(6-Methylpicolinamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinamide group can chelate metal ions, which may play a role in its biological activity. Additionally, the compound can modulate the activity of enzymes by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

5-(6-Methylpicolinamido)pentanoic acid can be compared with other similar compounds, such as:

    Picolinic acid: The parent compound, which lacks the pentanoic acid chain but shares the picolinamide group.

    6-Methylpicolinic acid: Similar to this compound but without the amide linkage to the pentanoic acid chain.

    Pentanoic acid derivatives: Compounds with similar pentanoic acid chains but different substituents on the picolinamide group.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

5-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid

InChI

InChI=1S/C12H16N2O3/c1-9-5-4-6-10(14-9)12(17)13-8-3-2-7-11(15)16/h4-6H,2-3,7-8H2,1H3,(H,13,17)(H,15,16)

InChI Key

RIMYNVICVAQFNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NCCCCC(=O)O

Origin of Product

United States

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